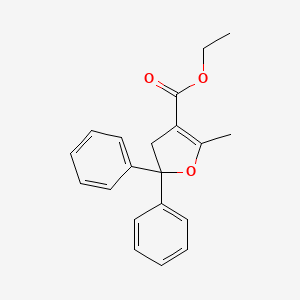

3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester

Beschreibung

The compound 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester is a furan derivative characterized by a partially saturated furan ring (4,5-dihydrofuran) substituted with a methyl group at position 2 and two phenyl groups at position 3. The carboxylic acid moiety is esterified with ethanol. This article synthesizes information from structurally related compounds to provide a comprehensive comparison.

Eigenschaften

CAS-Nummer |

148355-33-3 |

|---|---|

Molekularformel |

C20H20O3 |

Molekulargewicht |

308.4 g/mol |

IUPAC-Name |

ethyl 5-methyl-2,2-diphenyl-3H-furan-4-carboxylate |

InChI |

InChI=1S/C20H20O3/c1-3-22-19(21)18-14-20(23-15(18)2,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,3,14H2,1-2H3 |

InChI-Schlüssel |

PWEFWRICQRAAON-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(OC(C1)(C2=CC=CC=C2)C3=CC=CC=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Halogenation-Alkoxide Cyclization Pathway

This method involves a two-step process derived from halogenated intermediates:

- Step 1 : Halogenation of 4-acyl-2,3-dihydrofuran derivatives (e.g., 4-trichloroacetyl-2,3-dihydrofuran) using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin in the presence of an alkanol (e.g., ethanol). This yields 2-alkoxy-3-acyl-3-halotetrahydrofuran intermediates.

- Step 2 : Treatment with alkoxides (e.g., sodium ethoxide) to induce cyclization, forming the ethyl ester of 3-furancarboxylic acid. For diphenyl substitution, phenyl groups are introduced via Grignard or Friedel-Crafts alkylation at the 5-position during intermediate synthesis.

| Parameter | Value |

|---|---|

| Halogenating Agent | 1,3-Dibromo-5,5-dimethylhydantoin |

| Solvent | Ethanol/Petroleum Ether Mix |

| Temperature | 0–5°C (Step 1); Reflux (Step 2) |

| Yield Optimization | Acid scavengers (e.g., NaHCO₃) |

β-Dicarbonyl Condensation Approach

Synthesis via condensation of β-dicarbonyl compounds (e.g., acetoacetic ester) with aryl aldehydes:

- Reaction : Ethyl acetoacetate reacts with benzophenone derivatives under acidic or basic conditions to form 4,5-dihydrofuran-3-carboxylate scaffolds. Subsequent methylation at the 2-position is achieved using methyl iodide or dimethyl sulfate.

- Example :

$$

\text{Acetoacetic ester} + \text{Benzophenone} \xrightarrow{\text{H⁺/Base}} \text{Dihydrofuran intermediate} \xrightarrow{\text{CH₃I}} \text{2-Methyl derivative}

$$

- High regioselectivity for 5,5-diphenyl substitution.

- Scalable under mild conditions (room temperature to 80°C).

Microwave-Assisted Cyclodehydration

A modern approach utilizing microwave irradiation for rapid cyclization:

- Procedure : Ethyl 4-(diphenylmethyl)-3-oxopentanoate is subjected to microwave heating (150–200°C) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. This method reduces reaction time from hours to minutes.

- Yield : ~75–85% with minimal side products.

- Dissolve precursor in toluene with PTSA (5 mol%).

- Irradiate at 180°C for 15 minutes.

- Purify via flash chromatography (hexane/ethyl acetate).

Enolate Alkylation Strategy

Formation of the 2-methyl group via enolate intermediates:

- Steps :

Hydrolytic Decarboxylation of Tri-Substituted Esters

Applicable for precursors with bulky substituents:

- Process : Ethyl 2-methyl-4,5-dihydro-5,5-diphenylfuran-2,3-dicarboxylate undergoes selective hydrolysis (NaOH/EtOH) followed by thermal decarboxylation (150°C) to yield the target compound.

Reaction Scheme :

$$

\text{Ethyl 2,3-dicarboxylate} \xrightarrow{\text{NaOH}} \text{Diacid} \xrightarrow{\Delta} \text{3-Furancarboxylic Acid Ester} + \text{CO}_2

$$

Summary of Methodologies

| Method | Key Reagents | Yield Range | Scalability |

|---|---|---|---|

| Halogenation-Alkoxide | 1,3-Dibromo-5,5-dimethylhydantoin, NaOEt | 60–70% | Industrial |

| β-Dicarbonyl Condensation | Acetoacetic ester, Benzophenone | 55–65% | Lab-scale |

| Microwave Cyclodehydration | PTSA, Microwave Irradiation | 75–85% | Pilot-scale |

| Enolate Alkylation | LDA, CH₃I | 50–60% | Specialized |

| Hydrolytic Decarboxylation | NaOH, Heat | 65–75% | Versatile |

Analyse Chemischer Reaktionen

Reaktionstypen

3-Furancarbonsäure, 4,5-Dihydro-2-methyl-5,5-diphenyl-, Ethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furan-2,5-dicarbonsäurederivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Dihydrofuranderivate zu bilden.

Substitution: Elektrophile Substitutionsreaktionen können am Furanring auftreten, was zur Bildung von halogenierten oder alkylierten Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Halogenierung kann mit Halogenen (Cl2, Br2) in Gegenwart eines Lewis-Säurekatalysators wie Aluminiumchlorid (AlCl3) erreicht werden.

Hauptprodukte, die gebildet werden

Oxidation: Furan-2,5-dicarbonsäurederivate.

Reduktion: Dihydrofuranderivate.

Substitution: Halogenierte oder alkylierte Furanderivate.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3-furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester is . The compound features a furan ring, which is known for its reactivity and versatility in chemical synthesis. Its structure allows for various modifications that can enhance its properties for specific applications.

Synthesis and Organic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its furan moiety can undergo various reactions such as:

- Electrophilic Aromatic Substitution : The diphenyl group enhances the electron density of the furan ring, making it more reactive towards electrophiles.

- Nucleophilic Addition Reactions : The carboxylic acid functional group can participate in nucleophilic attacks, allowing the synthesis of derivatives useful in pharmaceuticals.

Case Study: Synthesis of Antioxidants

A study demonstrated the synthesis of novel antioxidants using derivatives of 3-furancarboxylic acid. The antioxidant properties were evaluated through DPPH radical scavenging assays, showing promising results that indicate potential applications in food preservation and health supplements .

Pharmaceutical Applications

The compound's unique structure makes it a candidate for drug development. Its derivatives have been investigated for:

- Anti-inflammatory Agents : Research has shown that certain derivatives exhibit anti-inflammatory properties, making them suitable for developing new therapeutic agents .

- Antimicrobial Activity : Studies have highlighted the antimicrobial effects of compounds derived from 3-furancarboxylic acid against various bacterial strains, suggesting potential applications in developing new antibiotics .

| Compound Derivative | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl ester | Antioxidant | 15 | |

| Methyl derivative | Anti-inflammatory | 20 | |

| Propyl derivative | Antimicrobial | 10 |

Material Science

In materials science, the compound is explored for its potential use in creating advanced materials due to its structural properties:

- Polymer Chemistry : The furan ring can be polymerized to create bio-based polymers with desirable mechanical properties. These polymers are being investigated for applications in biodegradable plastics and coatings.

Case Study: Biodegradable Polymers

Research has focused on synthesizing biodegradable polymers from furan derivatives. These materials showed excellent mechanical properties while being environmentally friendly, highlighting their potential use in packaging and other applications .

Agrochemical Applications

The compound's derivatives have also been studied for their agrochemical properties:

- Pesticides : Certain modifications of 3-furancarboxylic acid have shown efficacy as pesticides against common agricultural pests .

Data Table: Efficacy of Agrochemical Derivatives

Wirkmechanismus

The mechanism of action of 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Core Heterocycle : Isoxazole (O, N-containing) vs. Furan (O-containing).

- Substituents : Both share 5,5-diphenyl and ethyl ester groups, but the isoxazole analog lacks the 2-methyl group present in the target furan compound.

Table 1: Physicochemical and Regulatory Comparison

Functional Insights :

- Both compounds’ diphenyl groups confer high lipophilicity, favoring membrane penetration in biological systems .

Other Furan Carboxylic Acid Esters

Table 2: Comparison with Substituted Furan Esters

Structural and Functional Contrasts :

- The target compound’s 5,5-diphenyl and 4,5-dihydro groups distinguish it from simpler furan esters (e.g., methyl or boronate esters). These substituents likely increase steric bulk and electron density, altering reactivity and interaction with biological targets.

- The 4-amino-2-oxo analog () demonstrates how functional groups like amines and ketones can shift applications toward medicinal chemistry.

Biologische Aktivität

3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5,5-diphenyl-, ethyl ester (commonly referred to as ethyl 4,5-dihydro-2-methyl-5,5-diphenylfuran-3-carboxylate) is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, synthesizing findings from diverse sources including case studies and research data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 308.37 g/mol. The compound features a furan ring substituted with various functional groups that may contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds containing furan moieties often exhibit a range of biological activities, including:

- Antimicrobial Activity : Furan derivatives have been shown to possess antimicrobial properties against various bacterial and fungal strains.

- Antioxidant Activity : Many furan-based compounds exhibit significant antioxidant capabilities, which can help mitigate oxidative stress in biological systems.

- Cytotoxic Effects : Certain studies have reported cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Activity

A study conducted by Zhan and Gunatilaka (2005) demonstrated that furan derivatives could inhibit cell division in sea urchin embryos, highlighting their potential as antimicrobial agents. The study specifically noted that modifications to the furan ring could enhance activity against specific pathogens.

Antioxidant Properties

Research published in Frontiers in Chemistry (2024) explored the antioxidant properties of various furan derivatives. The findings indicated that ethyl esters of furan carboxylic acids exhibited strong radical scavenging activity, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Cytotoxicity Studies

In a focused review on synthetic applications of furan compounds (2021), researchers synthesized several derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that certain furan derivatives exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is particularly valuable for cancer treatment strategies.

Data Table: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of 3-furancarboxylic acid derivatives often employs methods such as the Yamaguchi esterification process, which has been shown to yield high amounts of functionalized esters efficiently . This method allows for the introduction of various substituents on the furan ring, potentially enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.